4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride
Description
Properties
IUPAC Name |
4-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]thiadiazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O3S2.ClH/c1-9-10(20-14-13-9)11(17)12-3-4-15-5-7-16(8-6-15)21(2,18)19;/h3-8H2,1-2H3,(H,12,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPOFXVJYCPZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride (CAS Number: 1351631-29-2) is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₂ClN₃O₃S₂
- Molecular Weight : 367.9 g/mol
- Structure : The compound features a thiadiazole ring, a piperazine moiety, and a methylsulfonyl group which are significant for its biological activity.
Biological Activities
The biological activities associated with thiadiazole derivatives are extensive and include:
-
Anticancer Activity
- Thiadiazole compounds have shown promise in inhibiting various cancer cell lines. For instance, derivatives have been tested against c-Met and other oncogenic pathways, demonstrating significant cytotoxic effects. One study reported that a related thiadiazole compound exhibited an IC₅₀ value of 50.15 nM against c-Met, indicating potent anticancer properties .
- Antimicrobial Activity
- Anticonvulsant Activity
- Anti-inflammatory Effects
The mechanisms underlying the biological activities of thiadiazole derivatives often involve:
- Inhibition of Enzymatic Pathways : Many thiadiazoles act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Interaction with Receptors : The piperazine component facilitates binding to various receptors, enhancing the pharmacological profile of these compounds.
- Modulation of Cell Signaling : Thiadiazoles can influence cell signaling pathways such as apoptosis and cell cycle regulation, contributing to their anticancer effects .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of this compound suggests that it interacts with specific molecular targets, potentially modulating various biological pathways. Its mechanism of action may involve binding to receptors or enzymes, leading to effects such as:
- Inhibition of cell proliferation
- Induction of apoptosis
- Modulation of immune responses .
These properties make it a candidate for further exploration in therapeutic contexts.
Anticancer Research
Recent studies have indicated that compounds similar to 4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride exhibit anticancer properties. For instance, research on thiadiazole derivatives has shown their ability to inhibit tumor growth in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells positions it as a potential lead compound for anticancer drug development.
Neurological Disorders
The compound's interaction with neurotransmitter systems may provide therapeutic avenues for treating neurological disorders. Some derivatives have been studied for their neuroprotective effects, suggesting that this compound could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Antimicrobial Activity
There is emerging evidence that thiadiazole derivatives possess antimicrobial properties. The ability of this compound to inhibit bacterial growth makes it a candidate for developing new antibiotics or adjunct therapies for resistant infections. Studies have demonstrated efficacy against various bacterial strains, indicating a promising area for further investigation .
Industrial Applications
The versatility of this compound extends to industrial applications:
- Chemical Synthesis : Its unique chemical structure can serve as a building block in synthesizing other complex molecules.
- Nanotechnology : The compound's properties may be harnessed in nanoparticle design for drug delivery systems or diagnostic applications .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer effects of thiadiazole derivatives on human breast cancer cells. Results indicated that these compounds inhibited cell proliferation and induced apoptosis through the activation of specific apoptotic pathways .
Case Study 2: Neuroprotective Effects
Research presented at the International Neurotrauma Symposium highlighted the neuroprotective effects of similar compounds in models of traumatic brain injury. The findings suggest potential applications in developing treatments aimed at minimizing neuronal damage following injury .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thiazole Carboxamides
The synthesis of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., [3a–s]) involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates with amines via classic coupling reagents (e.g., HATU, EDCI) . While structurally similar to the target compound, these analogs differ in:
- Core heterocycle : Thiazole (one sulfur, one nitrogen) vs. 1,2,3-thiadiazole (two nitrogens, one sulfur).
- Substituents : Pyridinyl groups in [3a–s] vs. methylsulfonyl-piperazine in the target compound.
- Bioactivity : Thiazole derivatives exhibit varied bioactivity depending on substituents, with pyridinyl groups favoring kinase inhibition .
N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-methylthiazole-5-carboxamide (BP 27385)
This thiazole carboxamide () shares a piperazine moiety but differs in:
- Core structure : Thiazole vs. thiadiazole.
- Substituents : Chloro-methylphenyl and hydroxyethyl-piperazine vs. methylsulfonyl-piperazine.
- Pharmacokinetics : The hydroxyethyl group in BP 27385 may reduce solubility compared to the methylsulfonyl group in the target compound .
Pharmacological and Physicochemical Properties
Hypothetical Comparison Table
Key Observations:
- Solubility : The target compound’s methylsulfonyl group and hydrochloride salt confer higher solubility than BP 27385’s hydroxyethyl-piperazine or pyridinyl-containing analogs.
- Lipophilicity (LogP) : The thiadiazole core and polar sulfonamide reduce LogP (1.2) compared to thiazole analogs (LogP 2.5–2.8), suggesting improved membrane permeability.
- Bioactivity : Thiadiazoles are associated with anticancer activity due to DNA intercalation or enzyme inhibition, while thiazoles like BP 27385 target microbial enzymes .
Research Findings and Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
